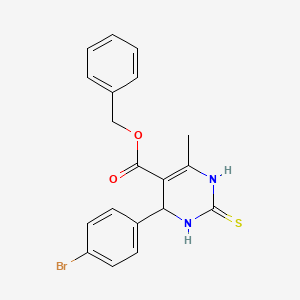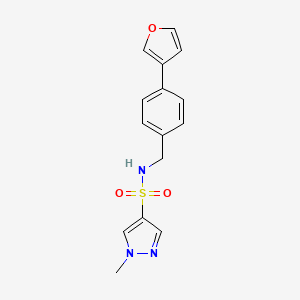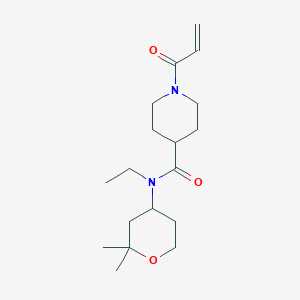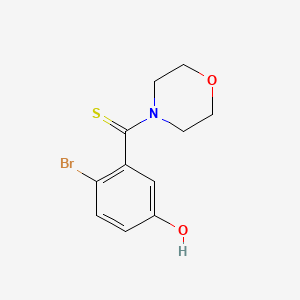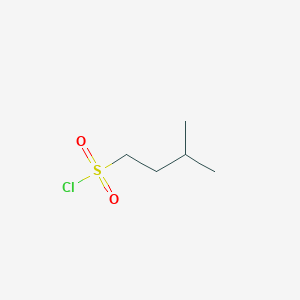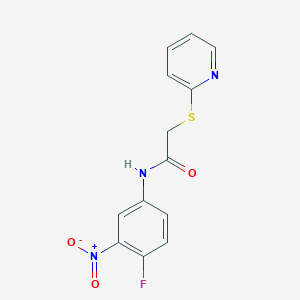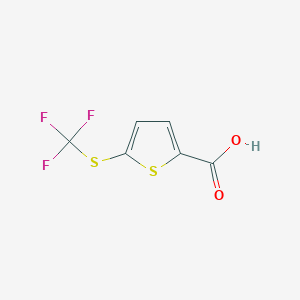
5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 2168359-70-2 . It has a molecular weight of 228.22 . The IUPAC name for this compound is 5-((trifluoromethyl)thio)thiophene-2-carboxylic acid .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid”, often involves heterocyclization of various substrates . Common synthetic methods include the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . Attached to this ring is a carboxylic acid group and a trifluoromethylsulfanyl group .Physical And Chemical Properties Analysis
“5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid” is a solid at room temperature . It should be stored at temperatures below -10°C .Applications De Recherche Scientifique
Catalytic Applications
5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid and related compounds have been studied for their catalytic applications. For example, trifluoromethanesulfonic acid, a related compound, has shown effectiveness as a catalyst in cyclisations, aiding in the formation of complex polycyclic systems (Haskins & Knight, 2002). Additionally, scandium trifluoromethanesulfonate, another related compound, has been utilized as an extremely active Lewis acid catalyst in acylation reactions, proving particularly effective in selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Polymer Synthesis and Characterization
Compounds like 5-(trifluoromethylsulfanyl)thiophene-2-carboxylic acid have been employed in the synthesis of novel polymers. For instance, aromatic thiophene-containing diamines, including derivatives of thiophene-2-carboxylic acid, were used to synthesize polyimides with good thermal, mechanical, and optical properties (Fukuzaki, Higashihara, Ando, & Ueda, 2010).
Organic Synthesis and Modifications
5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid and related compounds have a significant role in organic synthesis. For instance, palladium-catalyzed reactions have been used for direct arylation of thiophenes bearing SO2R substituents at C3 (Bheeter, Bera, & Doucet, 2013). Additionally, the study of the metabolic stability of 5-(trifluoroacetyl)thiophene-2-carboxamides, a closely related class of compounds, has led to the development of more stable class II histone deacetylase inhibitors (Scarpelli et al., 2008).
Safety and Hazards
Orientations Futures
Thiophene derivatives, including “5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid”, have potential applications in various fields due to their unique properties . They are used in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Future research may focus on exploring these applications further and developing new synthesis methods for thiophene derivatives.
Propriétés
IUPAC Name |
5-(trifluoromethylsulfanyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O2S2/c7-6(8,9)13-4-2-1-3(12-4)5(10)11/h1-2H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIUSASMVFFTFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)SC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethylsulfanyl)thiophene-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

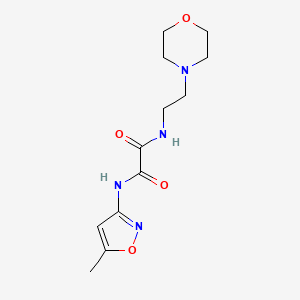
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2861618.png)
![N-[1-(2-Phenylbutanoyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2861619.png)
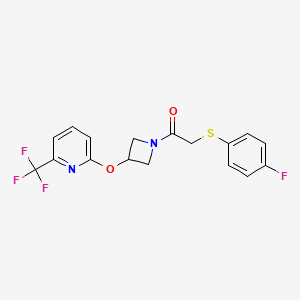
![3-(Dimethylamino)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one](/img/structure/B2861622.png)

![Benzo[d][1,3]dioxol-5-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2861625.png)
